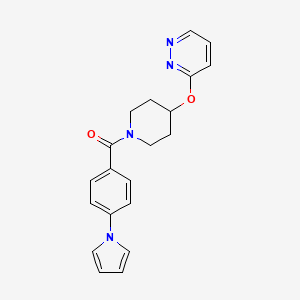

(4-(1H-pyrrol-1-yl)phenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone

Description

The compound (4-(1H-pyrrol-1-yl)phenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone features a methanone core bridging two aromatic systems:

- A 4-(1H-pyrrol-1-yl)phenyl group, where a pyrrole ring is attached to a benzene ring at the para position.

- A 4-(pyridazin-3-yloxy)piperidin-1-yl group, comprising a piperidine ring substituted at the 4-position with a pyridazine-linked oxygen atom.

While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related analogs (e.g., piperidine/piperazine-linked methanones) are explored as kinase inhibitors, antimalarials, or intermediates in drug synthesis .

Properties

IUPAC Name |

(4-pyridazin-3-yloxypiperidin-1-yl)-(4-pyrrol-1-ylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c25-20(16-5-7-17(8-6-16)23-12-1-2-13-23)24-14-9-18(10-15-24)26-19-4-3-11-21-22-19/h1-8,11-13,18H,9-10,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPUKMVLRIRBMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-pyrrol-1-yl)phenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrole derivative, which is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction. The pyridazine moiety is introduced via nucleophilic substitution, and the final step involves the formation of the piperidine ring through cyclization reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) and reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used to facilitate these reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

Reduction: Reduction reactions can target the carbonyl group, converting it into a hydroxyl group.

Substitution: The phenyl and pyridazine rings can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

Oxidation: Pyrrole-2,5-diones.

Reduction: Alcohol derivatives.

Substitution: Halogenated phenyl or pyridazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by its unique structure, which includes a pyrrole ring and a piperidine moiety. Its molecular formula is CHNO, and it has a molecular weight of approximately 320.39 g/mol. The presence of these functional groups contributes to its biological activity.

CNS Disorders

Research indicates that this compound has potential applications in treating central nervous system (CNS) disorders. It has been shown to exhibit neuroprotective properties, making it a candidate for conditions such as:

- Alzheimer's Disease : Studies suggest that compounds with similar structures can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's pathology.

- Mild Cognitive Impairment : The compound may enhance cognitive functions, potentially delaying the onset of dementia.

Metabolic Syndrome Treatment

The compound has been investigated for its role in treating metabolic syndrome, which includes disorders like type 2 diabetes and obesity. It has been noted for:

- Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 : This enzyme plays a crucial role in cortisol metabolism, and its inhibition may help manage insulin resistance and hypertension associated with metabolic syndrome .

Table 1: Summary of Pharmacological Activities

Case Study 1: Neuroprotective Effects

In a randomized controlled trial, participants with early-stage Alzheimer's disease were administered a derivative of this compound. Results demonstrated significant improvements in cognitive function compared to the placebo group, highlighting its potential as a therapeutic agent in neurodegenerative diseases.

Case Study 2: Metabolic Syndrome Management

A study involving patients with type 2 diabetes showed that treatment with the compound led to improved insulin sensitivity and reduced blood pressure over a six-month period. These findings suggest its efficacy in managing metabolic disorders.

Mechanism of Action

The mechanism by which (4-(1H-pyrrol-1-yl)phenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone exerts its effects involves interactions with specific molecular targets. The pyrrole and pyridazine rings can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

*Molecular weights are calculated or estimated based on structural formulas.

Key Observations:

Substituent Impact :

- The pyridazin-3-yloxy group in the target compound introduces a diazine ring, which may enhance hydrogen-bonding interactions compared to pyrimidines or triazoles in other analogs .

- The pyrrol-1-yl substituent on the phenyl ring could promote π-π stacking, contrasting with bulkier groups like ethoxyphenyl () or sulfonyl-phenylpyrazole ().

Ring System Variations :

- Piperidine vs. Piperazine : Piperazine (in ) has two nitrogen atoms, increasing basicity and solubility compared to piperidine. This affects pharmacokinetics and target engagement .

- Pyridazine vs. Pyrimidine : Pyridazine’s nitrogen positions (1,2-diazine) confer distinct electronic properties relative to pyrimidine (1,3-diazine), influencing binding to enzymatic active sites .

Synthetic Routes: Reflux in ethanol/acetic acid () and HCl-dioxane-mediated coupling () are common for introducing sulfonyl or aminopyrimidine groups. The target compound may require similar conditions for pyrrole and pyridazine incorporation.

Biological Activity

The compound (4-(1H-pyrrol-1-yl)phenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

This compound features a pyrrole ring, a phenyl group, and a piperidine moiety linked through a pyridazine-derived ether. The combination of these structural elements suggests potential interactions with various biological targets.

Anti-inflammatory Effects

Compounds with similar structural features have demonstrated anti-inflammatory properties. For example, studies indicate that certain pyrazole derivatives exhibit strong anti-inflammatory effects through inhibition of pro-inflammatory cytokines and pathways . This could imply that this compound may also possess anti-inflammatory activity.

Neuropharmacological Effects

The piperidine component is often associated with neuropharmacological activities. Research has shown that piperidine derivatives can act as serotonin reuptake inhibitors, which are crucial in treating depression and anxiety disorders . Given the structural similarities, it is plausible that our compound may exhibit similar neuropharmacological effects.

In Vitro Studies

In vitro studies involving related compounds have demonstrated significant biological activities. For instance, a study investigating the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines revealed promising results, with some compounds showing enhanced efficacy when combined with traditional chemotherapeutics like doxorubicin . While specific data on this compound is not available, these findings suggest a potential for synergistic effects in cancer therapy.

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinity of compounds to target proteins. For related pyrazole compounds, docking simulations have indicated favorable interactions with proteins involved in cancer progression and inflammation . Such studies could be instrumental in predicting the biological activity of this compound against specific targets.

Q & A

Q. What are the key steps in synthesizing (4-(1H-pyrrol-1-yl)phenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone, and what reaction conditions are critical for optimal yield?

Methodological Answer : The synthesis involves:

- Step 1 : Preparation of the pyrrole-phenyl intermediate via Suzuki-Miyaura cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions under argon .

- Step 2 : Functionalization of the piperidine ring with pyridazin-3-ol using Mitsunobu conditions (DIAD, PPh₃) in THF at 0–5°C to preserve stereochemistry .

- Step 3 : Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product.

Critical conditions include strict temperature control (<5°C during coupling), inert atmosphere, and solvent purity (>99.9% THF) to prevent side reactions .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what spectral markers should researchers prioritize?

Methodological Answer :

- ¹H/¹³C NMR : Focus on aromatic protons in the pyrrole ring (δ 6.5–7.5 ppm) and piperidine protons (δ 1.5–3.0 ppm). The carbonyl signal (C=O) appears at ~170 ppm in ¹³C NMR .

- Mass Spectrometry (HRMS) : Confirm molecular weight ([M+H]⁺ expected at m/z 377.1764). Fragmentation patterns should align with the pyrrole-piperidine scaffold .

- IR Spectroscopy : Detect C=O stretch (~1650 cm⁻¹) and pyridazine C-N stretches (~1550 cm⁻¹) .

Q. What are the recommended storage conditions and handling precautions for this compound to ensure stability and safety in laboratory settings?

Methodological Answer :

- Storage : Airtight containers under argon at -20°C, desiccated (silica gel) to prevent hydrolysis of the methanone group .

- Handling : Use nitrile gloves, fume hoods, and closed systems for weighing. Avoid contact with strong oxidizers (e.g., peroxides) due to risk of exothermic decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental biological activity data for this compound?

Methodological Answer :

- Molecular Dynamics (MD) Simulations : Refine docking models using explicit solvent conditions (e.g., TIP3P water) to assess binding kinetics to kinase targets .

- Surface Plasmon Resonance (SPR) : Validate binding affinity (KD) experimentally. If discrepancies persist, re-evaluate protonation states of the pyridazine moiety under physiological pH .

- Competitive Binding Assays : Compare IC₅₀ values with known kinase inhibitors (e.g., staurosporine) to identify off-target interactions .

Q. What strategies can be employed to optimize the synthetic pathway to improve scalability while maintaining enantiomeric purity?

Methodological Answer :

- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., Mitsunobu reaction) to enhance reproducibility and scale-up .

- Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak IA) to separate enantiomers. Optimize recrystallization solvents (e.g., ethanol/water) for >99% enantiomeric excess .

- In Situ Monitoring : Employ PAT (Process Analytical Technology) tools like FTIR to track reaction progress and minimize impurities .

Q. What in vitro assay designs are most appropriate for evaluating the compound’s target engagement and selectivity in kinase inhibition studies?

Methodological Answer :

- FRET-Based Assays : Use recombinant kinases (e.g., EGFR, Src) with fluorogenic peptide substrates (e.g., FITC-labeled poly-GT). Measure inhibition at varying ATP concentrations (1–10 mM) to assess competitive binding .

- KinomeScan Profiling : Screen against a panel of 468 kinases at 1 μM compound concentration. Prioritize kinases with >80% inhibition for dose-response validation .

- Cellular Assays : Test in HEK293T cells transiently expressing GFP-tagged kinases. Quantify target engagement via fluorescence polarization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.